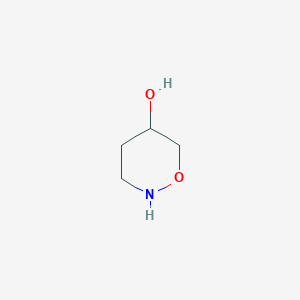

1,2-Oxazinan-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxazinan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-4-1-2-5-7-3-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMKDQVYTRQMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNOCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1,2 Oxazinan 5 Ol and Analogues

Strategic Approaches to Constructing the 1,2-Oxazinane (B1295428) Ring System

The formation of the 1,2-oxazinane ring is often achieved through cycloaddition reactions, which allow for the rapid assembly of the heterocyclic core with a high degree of stereocontrol. These methods can be broadly categorized into [3+3] cyclizations and hetero-Diels-Alder reactions.

Cycloaddition Reactions in 1,2-Oxazine Synthesis

Cycloaddition strategies are powerful tools for the synthesis of 1,2-oxazines, offering convergent pathways to complex molecular architectures. These reactions involve the combination of two components to form a cyclic adduct, with the concomitant formation of new sigma bonds.

[3+3] cycloadditions have emerged as a versatile method for constructing six-membered heterocyclic rings, including 1,2-oxazines. researchgate.net These reactions involve the coupling of a three-atom component with another three-atom partner.

The reaction of lithiated alkoxyallenes with N-glycosyl nitrones provides a pathway to functionalized 1,2-oxazinanes. This method leverages the reactivity of the allene (B1206475) as a three-carbon synthon and the nitrone as a 1,3-dipole. The use of a chiral N-glycosyl group on the nitrone can induce stereoselectivity in the cycloaddition, leading to the formation of enantiomerically enriched products. The reaction proceeds through a stepwise mechanism involving nucleophilic attack of the lithiated allene on the nitrone, followed by cyclization to form the 1,2-oxazinane ring.

A ytterbium(III) triflate (Yb(OTf)₃) catalyzed asymmetric [3+3] cycloaddition of N-vinyl cinnamaldehyde (B126680) nitrones with activated cyclopropanes has been developed for the synthesis of various functionalized 1,2-oxazines. researchgate.net This domino reaction proceeds through a [3+3] cycloaddition, followed by dealkenylation and an aza-1,4-addition. researchgate.net The use of a Pybox ligand in conjunction with the Lewis acid catalyst allows for the preparation of chiral 1,2-oxazines in moderate to excellent yields and enantioselectivities. researchgate.net This method has been shown to be scalable and the resulting chiral 1,2-oxazine products can be readily converted into other derivatives. researchgate.net

Table 1: Yb(OTf)₃-Catalyzed Asymmetric [3+3] Cycloaddition of N-Vinyl Nitrones with Activated Cyclopropanes researchgate.net

| Entry | Nitrone Substituent (R¹) | Cyclopropane (B1198618) Substituent (R²) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Diethyl malonate | 95 | 92 |

| 2 | 4-Methylphenyl | Diethyl malonate | 88 | 96 |

| 3 | 4-Chlorophenyl | Diethyl malonate | 92 | 90 |

| 4 | 2-Thienyl | Diethyl malonate | 75 | 85 |

| 5 | Phenyl | Dibenzyl malonate | 85 | 91 |

This approach complements existing methods and provides a valuable tool for the synthesis of chiral 1,2-oxazine scaffolds. researchgate.netnih.gov The reaction demonstrates good functional group tolerance, accommodating a range of substituents on both the nitrone and the cyclopropane components. researchgate.net

The hetero-Diels-Alder (HDA) reaction is a powerful and widely used method for the synthesis of six-membered heterocycles. beilstein-journals.orgclockss.org In the context of 1,2-oxazine synthesis, this reaction typically involves the [4+2] cycloaddition of a diene with a heterodienophile containing a nitrogen-oxygen bond. beilstein-journals.org

Ene-nitroso compounds, generated in situ from α-haloximes, are effective heterodienes in inverse-electron-demand hetero-Diels-Alder reactions. researchgate.net These reactive intermediates can undergo [4+2] cycloaddition with electron-rich alkenes, such as enamines, to afford 1,2-oxazine derivatives. researchgate.net The reaction can be promoted by an organocatalyst, such as pyrrolidine (B122466), which facilitates the formation of the enamine dienophile. researchgate.net This methodology allows for the direct preparation of chiral hemiketals with a 1,2-oxazine skeleton, often with high levels of enantioselectivity. researchgate.net

Table 2: Organocatalytic Hetero-Diels-Alder Reaction of in situ Generated Nitrosoalkenes researchgate.net

| Entry | α-Halooxime | Enamine Precursor (Aldehyde) | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | α-Chloroacetophenone oxime | Propanal | Pyrrolidine (10) | 85 | >20:1 | 92 |

| 2 | α-Bromo-4-methoxyacetophenone oxime | Butanal | Pyrrolidine (10) | 78 | 19:1 | 95 |

| 3 | α-Chloro-4-nitroacetophenone oxime | Isovaleraldehyde | Pyrrolidine (10) | 82 | >20:1 | 90 |

| 4 | α-Chloroacetophenone oxime | Cyclohexanecarbaldehyde | Pyrrolidine (10) | 75 | 15:1 | 88 |

The development of these catalytic, enantioselective HDA reactions represents a significant advancement in the synthesis of optically active 1,2-oxazines. researchgate.net

Hetero-Diels-Alder (HDA) Reactions

Utilization of Nitroso Compounds with Dienes

The hetero-Diels-Alder reaction between nitroso compounds and dienes is a powerful method for the synthesis of 3,6-dihydro-1,2-oxazines, which are precursors to 1,2-oxazinanes. researcher.lifeacs.org This cycloaddition has been a cornerstone in the preparation of these heterocycles. nih.govplos.org

In situ generation of highly reactive nitroso dienophiles, often through the oxidation of hydroxylamines, followed by their reaction with a diene, leads to the formation of the 1,2-oxazine ring. nih.govplos.org For instance, the oxidation of N-Boc-hydroxylamine in the presence of a 1,4-disubstituted 1,3-diene, catalyzed by copper, yields 1,2-oxazines. thieme-connect.com A notable feature of these reactions is their high regioselectivity, where the bulkier substituent on the diene preferentially orients to the C-6 position of the resulting oxazine (B8389632). nih.govplos.org

The versatility of this method is demonstrated by its application in both solution-phase and solid-phase synthesis. nih.govplos.org Furthermore, enantioselective versions of the nitroso-Diels-Alder reaction have been developed using chiral catalysts, providing access to enantiopure 1,2-oxazine derivatives with high yields and excellent diastereo- and enantioselectivities. researcher.lifeacs.org For example, a Cu(I)-DTBM-Segphos catalyzed asymmetric reaction between cyclic 1,3-dienes and reactive nitroso compounds has been reported to produce cycloadducts in up to 99% yield and greater than 99% ee. acs.org

Table 1: Examples of Catalytic Enantioselective Nitroso Diels-Alder Reactions

| Catalyst System | Diene | Nitroso Compound Source | Yield (%) | d.r. | ee (%) | Reference |

| Cu(I)-DTBM-Segphos | Cyclic 1,3-dienes | Pyrimidine and Pyridazine derivatives | up to 99 | >99:1 | >99 | acs.org |

| Copper-catalysed aerobic | 1,4-disubstituted 1,3-dienes | N-Boc-hydroxylamine | --- | --- | --- | thieme-connect.com |

Non-Catalyzed Reactions with Cyanofunctionalized Conjugated Nitroalkenes for Spirocyclic N-Oxides

A noteworthy advancement in the synthesis of complex 1,2-oxazine structures involves the non-catalyzed hetero-Diels-Alder reaction of E-2-aryl-1-cyano-1-nitroethenes with methylenecyclopentane (B75326). This reaction proceeds with complete regiocontrol to afford spirocyclic 1,2-oxazine N-oxides. nih.gov

Quantum chemical studies, including Density Functional Theory (DFT) and Bonding Evolution Theory (BET), have elucidated the mechanism of this transformation. nih.gov The reaction follows a polar, single-step, two-stage mechanism. The initial and rate-determining step is the formation of the C4-C5 bond, followed by the formation of the O1-C6 bond in the final phase of the reaction. nih.gov This detailed mechanistic understanding highlights the unique reactivity of these cyanofunctionalized nitroalkenes in cycloaddition reactions. nih.gov

Table 2: Mechanistic Insights into the Non-Catalyzed Hetero-Diels-Alder Reaction

| Reactants | Key Feature | Mechanism | Reference |

| E-2-aryl-1-cyano-1-nitroethenes and methylenecyclopentane | Non-catalytic, full regiocontrol | Polar, single-step, two-stage | nih.gov |

Formal [4+1] Cycloaddition Protocols

While less common than [4+2] cycloadditions, formal [4+1] cycloaddition strategies have also been explored for the synthesis of 1,2-oxazine derivatives. One such approach involves the reaction of α,β-unsaturated nitrones with dimethylsulfoxonium methylide. This reaction proceeds via a formal methylene (B1212753) insertion, leading to the formation of 3,6-dihydro-2H-1,2-oxazines. researchgate.net This methodology provides an alternative route to these heterocyclic systems. researchgate.net

Ring-Closing Reactions for 1,2-Oxazinane Formation

An alternative major pathway to 1,2-oxazinanes involves the formation of the heterocyclic ring through intramolecular cyclization reactions.

Cyclization of Alkenyl-Substituted Oximes

The intramolecular cyclization of oximes bearing a tethered alkene is a direct route to 1,2-oxazines. researchgate.net These reactions can be promoted by various means, including the addition of electrophiles to the double bond, which initiates a nucleophilic attack from the oxime oxygen. beilstein-journals.org Metal-catalyzed cyclizations and photocatalytic methods have also been successfully employed. beilstein-journals.org

A significant application of this strategy is the 6-exo-tet ring closure of an alkenyl-substituted oxime, deprotonated with LDA, which was a key step in the enantioselective total synthesis of trichodermamides A and B. researchgate.net It was later discovered that this cyclization can also occur in situ following the condensation of hydroxylamine (B1172632) with the corresponding ketone. researchgate.net

Cyclization of Dilithiated Oxime Derivatives

A regioselective method for the synthesis of 6-hydroxymethyl-5,6-dihydro-4H-1,2-oxazines involves the one-pot cyclization of dilithiated oximes with epibromohydrin. researchgate.net This approach offers a convenient route to these functionalized 1,2-oxazine derivatives. researchgate.net The reaction of dilithiated oximes of cycloheptanone (B156872) and cyclooctanone (B32682) with diethyl oxalate (B1200264) has also been shown to produce 1,2-oxazin-6-ones. researchgate.net

Intramolecular Cyclization Approaches

A variety of other intramolecular cyclization strategies have been developed for the synthesis of the 1,2-oxazinane ring system. Lewis acid-mediated intramolecular alkyne oximium cyclization cascades have been reported for the stereoselective synthesis of oxazinane-fused isoindolones. colab.wsnih.gov This method allows for the construction of new C-C and C-O bonds and the creation of an aza-tertiary stereocenter with good functional group tolerance. colab.wsnih.gov

Furthermore, intramolecular cyclization of alkynyl hydroxylamines is an emerging approach. rsc.org These reactions can proceed through different bond formations (C-N, C-O, or C-C) depending on the reaction conditions and the substitution pattern of the starting material. rsc.org For example, base-mediated intramolecular cyclization of O-propargylic hydroxylamines can lead to the formation of isoxazolines, which are structurally related to 1,2-oxazines. rsc.org

Table 3: Overview of Intramolecular Cyclization Strategies

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| Alkenyl-substituted oxime | LDA | Dihydro-1,2-oxazine | researchgate.net |

| Dilithiated oxime | Epibromohydrin | 6-Hydroxymethyl-5,6-dihydro-4H-1,2-oxazine | researchgate.net |

| Oxoisoindolidene with alkyne and oxime | BF3·OEt2 | Oxazinane-fused isoindolone | colab.wsnih.gov |

| Alkynyl hydroxylamine | Base/Metal catalyst | Isoxazoline/1,2-oxazinane derivatives | rsc.org |

Synthesis of 5-Hydroxyresearchgate.netplos.orgoxazinan-3-ones

A notable approach to the synthesis of 5-hydroxy researchgate.netplos.orgoxazinan-3-ones involves the functionalization of the double bonds of N-substituted 6H- researchgate.netplos.orgoxazin-3-ones. researchgate.net These precursors are accessible through a sequence of reactions starting from S-α-hydroxy esters. The process includes reaction with O-allylhydroxylamine and acryloyl chloride, followed by a ring-closing metathesis (RCM) cyclization of the resulting R-α-N-acryloyl-N-allyloxyamino esters. researchgate.net This cyclization is facilitated by the use of bis(tricyclohexylphosphine)benzylideneruthenium dichloride as a catalyst. researchgate.net

Another strategy employs diketene (B1670635) and the tert-butyl esters of N-hydroxyglycine and N-hydroxyalanine to produce the glycine (B1666218) and alanine (B10760859) members of this family as racemates in a seven-step synthesis. researchgate.net Furthermore, treatment of a 6H- researchgate.netplos.orgoxazin-3-one with N-bromosuccinimide in aqueous dimethylformamide yields a separable mixture of bromohydrins, which can then be hydrogenolyzed to form 5-hydroxy-1,2-oxazinan-3-ones. cdnsciencepub.com

A fundamentally different approach involves a stannyl (B1234572) radical-mediated cascade reaction of 2-acyloxyazirines. This one-step method effectively prepares 5-hydroxy-6H-1,3-oxazin-6-ones from methyl 2-acyloxy-2H-azirine-2-carboxylates. rsc.org

Stereoselective Synthesis and Chiral Control in 1,2-Oxazinane Derivatization

Achieving stereoselectivity in the synthesis of 1,2-oxazinane derivatives is paramount for their application in drug discovery. Researchers have successfully employed chiral auxiliaries, asymmetric organocatalysis, and stereoselective reactions to control the chiral centers within the oxazinane ring.

Leveraging Chiral Precursors and Carbohydrate Auxiliaries

The use of chiral precursors and auxiliaries derived from carbohydrates is a powerful strategy for inducing stereoselectivity. numberanalytics.com Enantiopure hydroxylated tetrahydro-2H-1,2-oxazine derivatives have been synthesized using a key step that involves lithiated alkoxyallenes and a nitrone bearing an L-erythronolactone-derived auxiliary. beilstein-journals.org This method, however, has shown moderate diastereoselectivity in the formation of the 1,2-oxazine ring and the subsequent hydroboration step. beilstein-journals.org

Carbohydrate-derived auxiliaries have been shown to influence the stereochemical outcome of reactions. For instance, the hydroboration/oxidation of 1,2-oxazine derivatives to introduce a 5-hydroxy group shows yields and selectivities that are highly dependent on the relative configuration of the starting 1,2-oxazine and the presence of additives. beilstein-journals.org Syn-configured 1,2-oxazines, in relation to the stereocenter at C-3 and the adjacent center on the carbohydrate-derived substituent, have proven to be excellent substrates, yielding the desired alcohols with high stereoselectivity. beilstein-journals.org

The synthesis of chiral 1,3-oxazinan-2-ones, useful as intermediates for pharmaceuticals and amino alcohols, has been accomplished from carbohydrate derivatives. researchgate.netnih.govacs.org The process involves reacting optically pure 3-hydroxy-gamma-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated. researchgate.netacs.org

Table 1: Influence of Chiral Auxiliaries on Stereoselectivity

| Chiral Auxiliary/Precursor | Reaction | Product | Stereoselectivity | Reference |

| L-erythronolactone-derived auxiliary on nitrone | Addition of lithiated alkoxyallene | Enantiopure hydroxylated tetrahydro-2H-1,2-oxazines | Moderate diastereoselectivity | beilstein-journals.org |

| Carbohydrate-derived N-substituent on 1,2-oxazine | Hydroboration/oxidation | 5-hydroxy-1,2-oxazine derivatives | High for syn-configured substrates | beilstein-journals.org |

| Optically pure 3-hydroxy-gamma-butyrolactone | Amidation, reduction, carbonylation | Chiral 6-hydroxymethyl 1,3-oxazinan-2-ones | High | researchgate.netacs.org |

Asymmetric Organocatalysis in 1,2-Oxazinane Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,2-oxazinane scaffolds. A notable example is the organocatalytic [4+2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters to produce chiral 1,2-oxazinane spiro-oxindoles. rsc.orgrsc.orgresearchgate.netrsc.org These reactions proceed in good to excellent yields with high diastereoselectivity and enantioselectivity. rsc.orgrsc.orgresearchgate.net

A dual-organocatalyst system, employing L-proline and a pyrrolidine derivative, has been developed for an asymmetric α-aminoxylation/aza-Michael/aldol condensation cascade reaction. researchgate.net This one-pot reaction synthesizes optically active 1,2-oxazine derivatives in moderate yields but with excellent enantioselectivities and diastereoselectivities. researchgate.net

Post-Cyclization Functional Group Interconversions on the 1,2-Oxazinane Scaffold

Once the 1,2-oxazinane ring is constructed, further modifications are often necessary to arrive at the target molecule. These post-cyclization functional group interconversions allow for the introduction of diverse substituents and functionalities.

Acetylation of 1,2-Oxazines

The acetylation of 5,6-dihydro-4H-1,2-oxazines can be achieved using a mixture of acetyl bromide and acetic anhydride (B1165640). thieme-connect.com This method provides a general and straightforward route to N-acetyl-5,6-dihydro-2H-1,2-oxazines. thieme-connect.com In a different context, the acetylation of naphtho[1,8-de] researchgate.netplos.orgoxazin-4-ol with acetic anhydride has been reported to yield the corresponding acetate (B1210297), which can then undergo ring-opening to a naphthonitrile derivative. mdpi.compreprints.org A tandem acylation/ colab.wscolab.ws-rearrangement process of 1,2-oxazine N-oxides has also been developed as a key step in the asymmetric total synthesis of a potent hNK1 antagonist. acs.org

Catalytic Carbonylation for Ester Functionalization

Catalytic carbonylation represents an atom-economical method for introducing ester functionalities. While the direct carbonylation of the 1,2-oxazinane ring to form an ester is not extensively detailed in the provided context, related methodologies on similar heterocyclic systems suggest its potential. For instance, transition-metal-catalyzed carbonylation of small-ring cyclic ethers like epoxides is a well-established process for synthesizing β-lactones and β-hydroxy esters. thieme-connect.de Furthermore, palladium-catalyzed reactions of hydrazonoyl chlorides with carbon monoxide surrogates have been used to generate related heterocyclic systems. rsc.orgrsc.org These examples highlight the potential for applying catalytic carbonylation strategies to functionalize the 1,2-oxazinane scaffold, although specific applications for ester functionalization on this ring system require further investigation.

Elucidation of Reaction Mechanisms and Reactivity Profiles for 1,2 Oxazinane Systems

Ring Opening and Cleavage Pathways

The susceptibility of the N-O bond to cleavage is a cornerstone of 1,2-oxazinane (B1295428) chemistry, enabling their use as precursors for a variety of functionalized acyclic and heterocyclic compounds. mdpi.com This bond can be severed under thermal, reductive, or basic conditions, each proceeding through distinct mechanistic pathways.

Thermally induced reactions of 1,2-oxazinane systems can lead to fragmentation through cycloreversion pathways. While direct [2+2] cycloreversion is a known process in photochemistry, its thermal counterpart is less common and subject to the Woodward-Hoffmann rules. rsc.orgnih.gov For a thermal [2+2] cycloreversion to occur, the reaction must proceed through a geometrically constrained transition state. nih.gov

In the context of 1,2-oxazinane derivatives, thermal decomposition studies have revealed pathways involving N-O bond cleavage. For instance, N-trityl 3,6-dihydro-1,2-oxazines have been shown to release nitric oxide upon heating above 90 °C. chemrxiv.org The stability of such compounds is influenced by the substitution pattern on the oxazine (B8389632) ring. chemrxiv.org Computational studies on related heterocyclic systems provide insights into their thermal stability, suggesting that factors like steric hindrance and electronic effects play a crucial role. ijcrt.org For example, the thermal stability of 1,2,3-triazole derivatives containing a 1,3,4-oxadiazole (B1194373) ring has been shown to vary with the nature of the substituents. orientjchem.org While specific examples of thermally induced [2+2] cycloreversion in simple 1,2-oxazinanes are not extensively documented, the general principles of pericyclic reactions and the inherent weakness of the N-O bond suggest that under appropriate conditions, this pathway could be a viable fragmentation route.

Samarium diiodide (SmI₂) is a powerful single-electron transfer (SET) reagent that has proven highly effective for the reductive cleavage of the N-O bond in 1,2-oxazinane systems. beilstein-journals.orglodz.pl This method is particularly valuable due to its chemoselectivity, often leaving other functional groups intact. beilstein-journals.org The reaction typically proceeds in tetrahydrofuran (B95107) (THF) and results in the formation of 1,4-amino alcohols in excellent yields. beilstein-journals.orgacs.org

The utility of SmI₂ in this context has been demonstrated in the synthesis of polyhydroxylated pyrrolidines, which are potential glycosidase inhibitors. acs.org Enantiopure 3,6-dihydro-2H-1,2-oxazines, upon diastereoselective hydroboration to introduce hydroxyl groups, undergo smooth N-O bond cleavage with SmI₂ to afford the corresponding 1,4-amino alcohols. beilstein-journals.orgacs.org These acyclic intermediates can then be recyclized to form the desired pyrrolidine (B122466) derivatives. acs.org

The efficiency of the SmI₂-induced ring opening can be influenced by the substituents on the 1,2-oxazinane ring. For instance, treatment of various substituted tetrahydro-2H-1,2-oxazine derivatives with an excess of SmI₂ in THF has been shown to provide the corresponding amino alcohols in high yields. beilstein-journals.org However, in some cases, unexpected side reactions, such as ring contraction to form pyrrole (B145914) derivatives, have been observed, highlighting the dependence of the reaction outcome on the substrate's structure. researchgate.net

Table 1: Samarium Diiodide-Induced Ring Opening of 1,2-Oxazine Derivatives

| Entry | Substrate | Product(s) | Yield (%) | Reference |

| 1 | N-Benzyl-3-phenyl-tetrahydro-2H-1,2-oxazin-5-ol | (2R,3S)-2-(benzylamino)-3-phenylbutane-1,4-diol | 95 | beilstein-journals.org |

| 2 | (3S,5R,6R)-2-Benzyl-6-(methoxymethyl)-3-phenyl-tetrahydro-2H-1,2-oxazin-5-ol | (2R,3S,4R)-2-(Benzylamino)-5-methoxy-3-phenylpentane-1,4-diol | 91 | acs.org |

| 3 | (3S,5S,6R)-2-Benzyl-6-(methoxymethyl)-3-phenyl-tetrahydro-2H-1,2-oxazin-5-ol | (2S,3S,4R)-2-(Benzylamino)-5-methoxy-3-phenylpentane-1,4-diol | 93 | acs.org |

| 4 | Bicyclic 1,2-oxazine derivative | Bicyclic pyrrolidine and aminopyran derivative | 79 (pyrrolidine), 14 (aminopyran) | d-nb.info |

The presence of acidic protons in the 1,2-oxazinane ring system allows for base-promoted elimination and ring-opening reactions. These transformations are mechanistically akin to E2 eliminations, where a base abstracts a proton, leading to the formation of a double bond and the cleavage of a leaving group—in this case, involving the N-O bond. beilstein-journals.orgliverpool.ac.ukresearchgate.net

A notable example is the base-promoted ring contraction of bicyclic unsaturated nitroso acetals, which are derived from 1,2-oxazine N-oxides. mdpi.com Treatment with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), initiates deprotonation at a carbon adjacent to an activating group. mdpi.com This is followed by cleavage of the N-O bond and subsequent recyclization to form a five-membered pyrrole ring. mdpi.com The proposed mechanism involves the formation of an anionic intermediate, which facilitates the ring contraction process. mdpi.com

In some instances, the 1,2-oxazine ring can undergo fragmentation via a retro-[4+2]-cycloaddition process under the action of a base. lodz.pl The stability of the 1,2-oxazinane ring and its propensity to undergo base-promoted opening is influenced by the substitution pattern and the stereochemistry of the molecule. Computational studies have shown that the conformational preferences of oxazinane rings are governed by a balance of steric and hyperconjugative effects, which in turn can influence their reactivity towards bases. researchgate.net

Samarium Diiodide-Induced 1,2-Oxazine Ring Opening

Intramolecular Rearrangement Processes

In addition to ring-opening reactions, 1,2-oxazinane systems are prone to various intramolecular rearrangements, which provide pathways to structurally diverse and complex molecules. These processes are often driven by the formation of more stable intermediates or products and include sigmatropic rearrangements and isomerizations.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. mdpi.comresearchgate.net The beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, in particular, is a well-established transformation in organic synthesis, with the Cope and Claisen rearrangements being prominent examples. mdpi.commdpi.comresearchgate.netrsc.org

In the context of 1,2-oxazinane chemistry, a key example is the tandem acylation/ beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of 1,2-oxazine-N-oxides. lodz.plresearchgate.netnih.gov This process has been utilized in the asymmetric synthesis of potent pharmaceutical inhibitors. lodz.plresearchgate.net The reaction is initiated by the acylation of the N-oxide, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to furnish a 3-acyloxymethyl-substituted 1,2-oxazine. lodz.plresearchgate.net This rearrangement proceeds through a concerted mechanism, governed by orbital symmetry rules. mdpi.comresearchgate.net The reaction has a broad substrate scope and can be performed under mild conditions, yielding products with high regio- and stereoselectivity. nih.govmdpi.com

Table 2: Tandem Acylation/ beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement of 1,2-Oxazine-N-Oxides

| Entry | 1,2-Oxazine-N-Oxide Substrate | Acylating Agent | Product | Yield (%) | Reference |

| 1 | Catechol-derived 1,2-oxazine-N-oxide | Pivaloyl chloride | 3-Pivaloyloxymethyl-1,2-oxazine derivative | 85 | lodz.pl |

| 2 | 2-Benzylpyridine N-oxide | Benzoyl chloride | 2-(Benzoyloxymethyl)pyridine | 92 | researchgate.net |

| 3 | 2-Methylquinoline N-oxide | Triphosgene | 2-(Chloromethyl)quinoline | 95 | nih.gov |

1,2-Oxazine N-oxides can serve as precursors to highly reactive nitrile oxides through isomerization reactions. rsc.orgresearchgate.net This transformation provides a valuable route to nitrile oxides, which are versatile 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines. preprints.orgresearchgate.netpreprints.org

A notable example involves the reaction of 3-halo-5,6-dihydro-4H-1,2-oxazine N-oxides with arynes. In this sequence, the 1,2-oxazine N-oxide acts as a synthetic equivalent of an unsaturated nitrile oxide. rsc.org The reaction proceeds through a consecutive [3+2]-cycloaddition/[4+2]-cycloreversion pathway, ultimately yielding substituted 3-vinyl-1,2-benzisoxazoles. rsc.org

The isomerization of N-oxides to nitrile oxides has also been observed in related heterocyclic systems. For instance, a naphtho[1,2-d]isoxazole 2-oxide has been shown to rearrange to its isomeric nitrile oxide in solution at room temperature. mdpi.compreprints.org The resulting nitrile oxide was stable enough to be characterized and trapped with various dipolarophiles. mdpi.compreprints.orgpreprints.org While the direct isomerization of a simple 1,2-oxazinane N-oxide to a nitrile oxide is less common, these examples demonstrate the potential for such rearrangements within this class of compounds, providing a pathway to reactive intermediates for further synthetic transformations.

Lewis Acid-Induced Rearrangements Leading to Bicyclic Products

The 1,2-oxazine framework can undergo highly stereoselective rearrangements induced by Lewis acids to yield bicyclic products. beilstein-journals.org These transformations are significant as they provide access to complex molecular architectures, often regarded as internally protected amino sugar analogues. d-nb.inforesearchgate.net For instance, 1,2-oxazine derivatives synthesized from enantiopure nitrones and lithiated allenes can be converted into bicyclic systems in moderate to good yields. beilstein-journals.orgnih.gov

The mechanism of this rearrangement is often characterized as an aldol-type intramolecular cyclization process. researchgate.netresearchgate.net The reaction is typically promoted by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). beilstein-journals.orgresearchgate.net The choice of Lewis acid can be critical; for example, while SnCl₄ effectively promotes the rearrangement, using TBSOTf with the aim of achieving a one-step rearrangement and protection may result in no product formation. researchgate.net

The yield of these rearrangements can be influenced by the substituents on the oxazine ring. A higher yield of 73% was reported for a p-bromophenyl-substituted derivative, a result attributed to the stabilization of the carbenium ion formed at the benzylic position during the reaction. beilstein-journals.org Subsequent reduction of the carbonyl group in the newly formed bicyclic ketone, for example with L-selectride, can proceed with high diastereoselectivity, selectively furnishing a single diastereomer of the corresponding alcohol. d-nb.inforesearchgate.net These bicyclic products serve as valuable intermediates for further synthetic elaborations, including the synthesis of carbohydrate mimetics. d-nb.inforesearchgate.net

Table 1: Lewis Acid-Induced Rearrangement of 1,2-Oxazine Derivatives

| Substrate | Lewis Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Bromophenyl-substituted 1,2-oxazine | TMSOTf | Bicyclic product 13 | 73 | beilstein-journals.org |

| 1,3-Dioxolanyl-substituted 1,2-oxazine 4 | SnCl₄ | Bicyclic ketone 11 | Not specified | d-nb.inforesearchgate.net |

| TBS-protected bicyclic ketone 11 | L-selectride (for reduction) | Bicyclic alcohol 12a | 73 | d-nb.inforesearchgate.net |

Electrophilic and Nucleophilic Transformations

The 1,2-oxazine ring system is amenable to a variety of transformations involving both electrophiles and nucleophiles, allowing for extensive functionalization.

Nucleophilic Additions to Oxazines

Nucleophiles can react with activated 1,2-oxazine systems in several ways, including substitution and ring-opening reactions. sci-hub.se A straightforward strategy has been developed for accessing trans-4-hydroxyl-5-azido/cyano 1,2-oxazinanes through the Lewis acid-catalyzed nucleophilic ring-opening of N-acyl-3,6-dihydro-1,2-oxazine oxides. researchgate.net In this process, nucleophiles such as trimethylsilyl azide (B81097) (TMSN₃) or trimethylsilyl cyanide (TMSCN) open the ring, with the Lewis acid catalyst playing a crucial role in controlling both the reaction rate and regioselectivity. researchgate.net

Another notable transformation is the tandem nucleophilic addition and transesterification reaction. acs.org This method provides an efficient route to the 2H-tetrahydro-4,6-dioxo-1,2-oxazine ring system, a scaffold present in complex antibiotic natural products. acs.org The reaction proceeds under mild conditions with high functional group tolerance, reacting various nitrones with organozinc reagents. acs.org Furthermore, nucleophilic substitution has been reported on 4-(halomethyl)-5,6-dihydro-4H-1,2-oxazines, where the halogen is displaced by nucleophiles like azide. researchgate.net

Table 2: Nucleophilic Additions to 1,2-Oxazine Derivatives

| Oxazine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-COR 3,6-dihydro-1,2-oxazine oxide | TMSN₃ | Lewis Acid | trans-4-hydroxyl-5-azido 1,2-oxazinane | researchgate.net |

| N-COR 3,6-dihydro-1,2-oxazine oxide | TMSCN | Lewis Acid | trans-4-hydroxyl-5-cyano 1,2-oxazinane | researchgate.net |

| Various nitrones | Organozinc reagents | Tandem nucleophilic addition/transesterification | 2H-tetrahydro-4,6-dioxo-1,2-oxazine | acs.org |

| 4-(halomethyl)-5,6-dihydro-4H-1,2-oxazine | NaN₃ | H₂O / MeOH | 4-(azidomethyl)-5,6-dihydro-4H-1,2-oxazine | sci-hub.seresearchgate.net |

Palladium-Catalyzed Hydrogenolysis of the 1,2-Oxazine Moiety

Palladium-catalyzed hydrogenolysis is a well-established and crucial method for the reductive cleavage of the N–O bond in 1,2-oxazine derivatives. beilstein-journals.orgbeilstein-journals.org This reaction is a key step in the synthesis of valuable compounds such as 1,4-amino alcohols and their derivatives, which can serve as carbohydrate mimetics. beilstein-journals.orgbeilstein-journals.org The reaction typically employs a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.orgbeilstein-journals.org

The hydrogenolysis process often involves more than just the cleavage of the N–O bond. It is frequently accompanied by the reduction of the C=C double bond within the 3,6-dihydro-2H-1,2-oxazine ring. beilstein-journals.org Furthermore, other functional groups sensitive to hydrogenation, such as bromo substituents, benzyl (B1604629) groups, and azides, are also commonly reduced under these conditions. beilstein-journals.orgresearchgate.net For example, the hydrogenolysis of a p-bromophenyl-substituted triol resulted in the formation of a poly(hydroxy)aminooxepane derivative where the bromo group was also reductively removed, yielding a phenyl group in the final product. beilstein-journals.org Similarly, a bicyclic azide was smoothly converted to a diaminooxepane. beilstein-journals.org The optimization of these hydrogenolysis conditions is critical, particularly for polar 1,2-oxazine derivatives, to achieve efficient transformations. beilstein-journals.org

Table 3: Palladium-Catalyzed Hydrogenolysis of 1,2-Oxazine Derivatives

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Bromophenyl-substituted triol 16 | H₂, Pd/C | Poly(hydroxy)aminooxepane derivative 31 | 73 | beilstein-journals.org |

| Propargylic ether 18 | H₂, Pd/C | n-Propyl ether 32 | Quantitative | beilstein-journals.org |

| Bicyclic azide 24 | H₂, Pd/C | Diaminooxepane 33 | 72 | beilstein-journals.org |

| 5-Aryl-substituted 1,2-oxazine syn-21 | H₂, Pd/C, MeOH | γ-Amino alcohol derivative 27 | 51 | beilstein-journals.org |

One-Pot Nucleophilic Substitution–Double Click Reactions of Substituted Oxazinol Derivatives

A one-pot reaction combining nucleophilic substitution with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, has been developed for the synthesis of complex bis(1,2,3-triazole) derivatives. beilstein-journals.org This process has been successfully applied to precursors containing the 1,2-oxazine scaffold, specifically using an enantiopure alkynyl-substituted 1,2-oxazin-4-ol derivative. beilstein-journals.orgnih.gov

The sequence begins with the in situ generation of biazides from corresponding bis(bromomethyl)benzene precursors and sodium azide. beilstein-journals.org These intermediates are then directly reacted with the alkynyl-substituted 1,2-oxazin-4-ol in a double-click reaction. beilstein-journals.orgnih.gov The use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand for the copper catalyst has been shown to be highly advantageous, significantly enhancing the rate of the cycloaddition step. beilstein-journals.org This one-pot methodology efficiently furnishes geometrically distinct bis(1,2,3-triazole) compounds functionalized with the oxazinol moiety, which are valuable precursors for divalent carbohydrate mimetics. beilstein-journals.org

Table 4: One-Pot Synthesis of Bis(1,2,3-triazoles) from 1,2-Oxazin-4-ol Derivative 19

| Bis(bromomethyl)benzene Precursor | Alkyne Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Bis(bromomethyl)benzene (8) | 1,2-Oxazin-4-ol derivative 19 | NaN₃, CuI, TBTA | Bis(1,2,3-triazole) 20 | Moderate | nih.gov |

| 1,4-Bis(bromomethyl)benzene (16) | 1,2-Oxazin-4-ol derivative 19 | NaN₃, CuI, TBTA | Bis(1,2,3-triazole) 21 | Very Good | nih.gov |

Interrupted Nef Reactions of Cyclic Nitronates

The classic Nef reaction involves the acid-catalyzed hydrolysis of a primary or secondary nitroalkane to a carbonyl compound. However, this transformation can be diverted in a process known as an interrupted Nef reaction. zioc.ru The first example of an interrupted Nef reaction involving cyclic nitronic esters (specifically, isoxazoline- and 5,6-dihydro-4H-1,2-oxazine-N-oxides) has been documented. zioc.runih.gov

When these cyclic nitronates are treated with hydrogen chloride, the expected hydrolysis to a carbonyl compound does not occur. zioc.ru Instead, the reaction pathway is selectively intercepted by the chloride anion, which acts as an external nucleophile. zioc.runih.gov This interruption leads to the opening of the heterocyclic ring and the formation of geminal chloronitroso compounds that also contain a distant hydroxyl group. nih.gov

DFT calculations provide mechanistic insight, supporting the initial formation of N,N-bis(oxy)iminium cations as key intermediates of the Nef reaction. nih.gov These highly reactive cations are then trapped by the chloride anion, triggering the ring-opening cascade. nih.gov A notable feature of this transformation is its diastereoselectivity, and in some instances, the reaction can be controlled to produce different stereoisomers by varying the temperature, demonstrating a stereodivergent synthesis. nih.gov This methodology provides access to densely functionalized α-chloronitroso compounds, which are promising for further use in organic synthesis. zioc.runih.gov

Advanced Computational Chemistry and Theoretical Investigations of 1,2 Oxazinane Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of 1,2-oxazinane (B1295428) derivatives. These methods allow for the detailed analysis of electronic structure, molecular orbitals, and reactivity, providing a foundational understanding of the chemical behavior of these heterocyclic compounds.

Density Functional Theory (DFT) has been extensively applied to the study of 1,2-oxazine and 1,2-oxazinane systems to explore their structure, dynamics, and physicochemical properties. researchgate.net Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy, with methods like B3LYP and ωB97XD being commonly used in conjunction with basis sets such as 6-31G* or Def2-TZVP. researchgate.net These computational approaches have been instrumental in understanding conformational preferences, the influence of substituents on the ring structure, and the electronic characteristics of these molecules.

DFT calculations are crucial for determining the optimized geometry and conformational energetics of 1,2-oxazinane derivatives. For the 1,2-oxazinane ring, different conformers can exist, primarily distinguished by the axial or equatorial orientation of substituents. rsc.org Computational studies on substituted oxazinane rings have shown that the relative stability of these conformers is influenced by factors such as the anomeric effect and steric interactions. rsc.org For instance, in related systems, the presence of substituents like ethoxycarbonyl groups has a significant impact on the ring's puckering and isomerization pathways.

The electronic structure of 1,2-oxazinanes, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into hyperconjugative interactions and charge distribution within the molecule. These analyses have been used to evaluate potential reactive sites in complex caged 1,2-oxazinane cores. researchgate.net

Table 1: Representative Calculated Conformational Energies of a Substituted 1,2-Oxazinane System

| Conformer | Relative Free Energy (kcal/mol) - Gas Phase | Relative Free Energy (kcal/mol) - Chloroform | Key Feature |

| 1A | 0.0 | 0.0 | Equatorial OEt, Axial N-H, Equatorial CO2Et |

| 1B | 1.2 | 1.5 | Axial OEt, Equatorial N-H, Axial CO2Et |

Data adapted from a theoretical study on a model substituted 1,2-oxazinane system to illustrate the energetic differences between conformers. The specific values are for a model compound and serve as a representative example of the type of data generated through DFT calculations. rsc.org

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. bohrium.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. rsc.org

For heterocyclic systems like 1,2-oxazinanes, the nature and energy of these frontier molecular orbitals (FMOs) dictate their behavior in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org In many organic molecules, the HOMO and LUMO are localized on specific atoms or functional groups, which helps in identifying the most probable sites for electrophilic or nucleophilic attack. Computational studies on related heterocyclic compounds have demonstrated that DFT calculations can accurately predict these FMOs and their energy gaps, which correlate with the observed reactivity. rsc.orgbiomedres.us

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |

| Representative Heterocycle 1 | -6.5 | -1.5 | 5.0 | 2.5 | 0.4 |

| Representative Heterocycle 2 | -6.2 | -2.2 | 4.0 | 2.0 | 0.5 |

| Representative Heterocycle 3 | -7.0 | -1.0 | 6.0 | 3.0 | 0.33 |

This table provides illustrative data for representative heterocyclic compounds to demonstrate the type of information obtained from HOMO-LUMO analysis. The values are not specific to 1,2-Oxazinan-5-ol but are typical for such analyses. rsc.orgbiomedres.us

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on the molecular surface and predict the sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For a molecule like this compound, the MEP map would be expected to show a region of negative potential around the oxygen and nitrogen atoms of the oxazinane ring due to the presence of lone pairs of electrons. researchgate.net The hydroxyl group at the 5-position would also contribute to the electrostatic potential landscape. The characterization of the molecular electrostatic potential minimum (MESP) has been performed for simple N-H 1,2-oxazines using DFT, providing a basis for understanding the reactivity of the core structure. researchgate.net Such analyses are crucial for predicting how the molecule will interact with other reagents and biological targets. bohrium.com

Density Functional Theory (DFT) Applications

Global Reactivity Descriptors (e.g., HOMO-LUMO Energies)

Theoretical Mechanistic Investigations

Computational chemistry provides a framework for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways.

Theoretical studies on 1,2-oxazinane systems have been instrumental in understanding their formation and subsequent reactions. researchgate.net DFT calculations are employed to locate and characterize the transition state structures for various reactions, such as cycloadditions and rearrangements. researchgate.netmdpi.com By calculating the energy barriers associated with these transition states, the feasibility of different reaction pathways can be assessed. rsc.org

For example, the mechanism of thermal amine-promoted isomerization of oxazinane rings has been investigated using DFT. rsc.org These studies have revealed that the reaction proceeds through the abstraction and subsequent re-recruitment of a hydrogen atom, with the transition state energetics indicating the most favorable pathway. rsc.org Similarly, computational analyses have been used to probe the mechanisms of cycloaddition reactions that form 1,2-oxazine and 1,2-oxazinane rings, providing insights into their stereochemical outcomes. mdpi.comrsc.org Mechanistic models for asymmetric synthesis of chiral 3-substituted 1,2-oxazinanes have been proposed based on transition state analysis, explaining the observed stereoselectivity. rsc.org

Bonding Evolution Theory (BET) for Electron Density Reorganization

Bonding Evolution Theory (BET) provides a powerful framework for understanding the intricate electronic reorganizations that occur during chemical reactions involving 1,2-oxazinane systems. By analyzing the topological changes of the Electron Localization Function (ELF), BET offers a detailed, step-by-step picture of bond formation and cleavage. rsc.org

In the context of hetero-Diels-Alder (HDA) reactions to form 1,2-oxazine N-oxides, BET analysis has been instrumental in elucidating the reaction mechanism. mdpi.comresearchgate.net For instance, a study on the reaction between (E)-2-phenyl-1-cyano-1-nitroethene and methylenecyclopentane (B75326) revealed a polar, one-step, two-stage mechanism. mdpi.com The analysis showed that the formation of the C4-C5 bond occurs in a later phase of the reaction by the merging of two monosynaptic basins, while the O1-C6 bond is formed in the final phase through a donation of nonbonding electron density from the oxygen atom to the carbon atom. mdpi.comresearchgate.net This detailed mechanistic insight is crucial for predicting and controlling the outcomes of such synthetic procedures. mdpi.com

The application of BET, often in conjunction with Conceptual Density Functional Theory (CDFT), allows for the prediction of regiocontrol in these reactions. mdpi.com The theory helps to identify the formation of pseudoradical centers at the beginning of the reaction, which dictates the subsequent bond formation sequence. mdpi.com Specifically, the formation of the first C4-C5 single bond is initiated by a two-center interaction between these pseudoradical centers. mdpi.com The second bond, O1-C6, forms towards the end of the reaction path, confirming a two-stage, one-step mechanism. mdpi.com

The combination of ELF topological analysis and catastrophe theory within BET provides a robust method for visualizing and understanding the electronic fluxes that govern the formation of 1,2-oxazinane rings. rsc.orgnih.gov This approach bridges the gap between traditional curly arrow representations and the underlying quantum mechanical reality of electron density rearrangement. rsc.org

Stereochemical Outcome Prediction and Analysis

Computational methods are pivotal in predicting and analyzing the stereochemical outcomes of reactions leading to 1,2-oxazinane derivatives. Density Functional Theory (DFT) calculations are frequently employed to rationalize the observed stereoselectivity in various synthetic transformations. researchgate.net

For instance, in organocatalytic [4 + 2] cycloaddition reactions used to synthesize chiral 1,2-oxazinane spirocyclic scaffolds, computational analysis helps in understanding the role of non-covalent interactions, such as hydrogen bonding, in controlling the stereochemistry. nih.gov By modeling the transition states, researchers can predict which diastereomer will be preferentially formed. researchgate.net A study on the reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester demonstrated that a squaramide-based organocatalyst provided the best results in terms of yield and stereoselectivity. nih.gov

The stereochemical configuration of the resulting products can be unambiguously determined using a combination of experimental techniques like single-crystal X-ray diffraction and NMR spectroscopy, supported by DFT calculations. nih.gov For example, the determination of the E/Z configuration of the oxime C=N double bond in complex 1,2-oxazinane-containing structures has been successfully achieved through this integrated approach. nih.gov

Furthermore, computational analysis has been used to explain the stereochemical outcomes of nitroso-Diels-Alder reactions. researchgate.net By calculating the relative stabilities of different transition state structures, it is possible to predict the observed regio- and stereoisomers. researchgate.net

Computational Analysis of Synthetic Reactions

Computational analysis plays a crucial role in understanding the mechanisms of synthetic reactions that form 1,2-oxazinane rings. DFT calculations are a primary tool for investigating reaction pathways, transition states, and the influence of catalysts and substituents. researchgate.net

Several catalytic processes for the synthesis of 1,2-oxazines have been scrutinized using computational methods. For example, DFT has been used to probe the mechanism of gold(III)-catalyzed [3 + 3]-cycloadditions and various organocatalyzed reactions, such as tandem O-nitroso aldol/Michael reactions. researchgate.net These studies provide insights into how catalysts operate and can guide the development of more efficient synthetic routes. researchgate.net

The hetero-Diels-Alder (HDA) reaction is a common method for synthesizing 1,2-oxazine derivatives, and its mechanism has been extensively studied computationally. mdpi.comresearchgate.net Theoretical investigations have confirmed that many of these reactions proceed via a polar, one-step mechanism. mdpi.com The global and local reactivity indices calculated using Conceptual Density Functional Theory (CDFT) can successfully predict the regioselectivity of these cycloadditions. mdpi.com

The table below summarizes some key computational findings for synthetic reactions leading to 1,2-oxazinane systems.

| Reaction Type | Computational Method | Key Findings |

| Hetero-Diels-Alder | DFT, BET | Polar, one-step, two-stage mechanism; regiocontrol predicted by CDFT. mdpi.comresearchgate.net |

| Organocatalytic [4+2] Cycloaddition | DFT | Non-covalent interactions control stereoselectivity. nih.gov |

| Gold(III)-catalyzed [3+3] Cycloaddition | DFT (MO6/6-31G*) | Elucidation of the catalytic cycle and reaction mechanism. researchgate.net |

| Tandem O-nitroso aldol/Michael reaction | DFT | Investigation of the cascade reaction sequence. researchgate.net |

These computational studies not only rationalize experimental observations but also provide a predictive framework for designing new synthetic strategies towards complex 1,2-oxazinane structures.

Conformational Analysis and Dynamics Studies

The conformational preferences and dynamic behavior of 1,2-oxazinane rings are critical to their biological activity and chemical reactivity. Computational modeling, particularly using DFT methods, is an indispensable tool for analyzing these aspects. researchgate.netrsc.org

Studies have shown that the conformational landscape of 1,2-oxazinanes is influenced by a delicate balance of steric and hyperconjugative effects. The anomeric effect, for instance, plays a significant role in stabilizing specific conformers, particularly when substituents are present on the ring. rsc.org DFT calculations at levels such as ωB97XD/Def2-TZVP have been used to quantify these effects and to model the transition states between different conformers. rsc.org

The presence of substituents can significantly impact the ring puckering and isomerization pathways. For example, the orientation (axial or equatorial) of substituents like ethoxy and carboxylate groups, as well as the presence of intramolecular hydrogen bonds, dictates the most stable conformations. rsc.org

Molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamics of 1,2-oxazinane systems over time. science.govbiorxiv.org These simulations can provide insights into the flexibility of the ring system and how it might interact with biological targets. nih.govnih.gov

Experimental techniques such as NMR spectroscopy are often used in conjunction with computational analysis to determine the three-dimensional structure and conformational preferences of 1,2-oxazinanes in solution. researchgate.net Coupling constants and Nuclear Overhauser Effects (nOes) can provide valuable information about the relative stereochemistry and the dihedral angles within the molecule, which can then be compared to computationally derived models. researchgate.net

Theoretical Studies on Aromaticity and Strain in Fused Systems

Theoretical studies on fused 1,2-oxazinane systems have provided valuable insights into the interplay between aromaticity and ring strain, which can significantly influence their reactivity. nih.govresearchgate.net

In fused-ring systems, the introduction of a heteroatom and the constraints of the fused ring structure can lead to considerable ring strain. researchgate.net DFT calculations are a common method to estimate this strain energy. nih.gov For example, the strain energy in bicyclic systems can be calculated by comparing the energy of the strained molecule to that of a suitable strain-free reference compound. stackexchange.com This strain can be a driving force for certain reactions, such as ring-opening cycloadditions. researchgate.net

The concept of aromaticity, which is typically associated with planar, cyclic, conjugated systems, can also be applied to fused heterocyclic systems. uou.ac.in Nucleus-Independent Chemical Shift (NICS) calculations and the Anisotropy of the Induced Current Density (ACID) are computational tools used to assess the aromatic character of rings within a fused system. nih.govnih.gov These methods can reveal whether a particular ring exhibits aromatic, antiaromatic, or non-aromatic character, which has implications for its stability and reactivity. nih.gov

For instance, theoretical analysis of naphtho[1,8-de] mdpi.comresearchgate.netoxazine (B8389632) derivatives has been performed to understand their structure and properties. researchgate.net Similarly, computational studies on metallabenzyne-fused osmapentalenes, which contain fused rings, have utilized DFT to estimate ring strain and NICS calculations to evaluate the aromaticity of the different rings within the fused system. nih.gov These studies demonstrate how computational chemistry can be used to understand the electronic structure and reactivity of complex fused-ring systems containing heteroatoms.

The table below presents a summary of theoretical findings on aromaticity and strain in fused systems related to 1,2-oxazinanes.

| System | Computational Method | Key Findings |

| Naphtho[1,8-de] mdpi.comresearchgate.netoxazine | Theoretical Analysis | Elucidation of structure and properties. researchgate.net |

| Metallabenzyne-fused osmapentalenes | DFT, NICS, ACID | Estimation of ring strain and evaluation of aromaticity in fused rings. nih.gov |

| Bicyclic Alkenes | G3 Method | Prediction of ring strain energies relative to homocyclic analogues. researchgate.net |

These theoretical investigations are crucial for understanding the fundamental properties of fused 1,2-oxazinane systems and for predicting their behavior in chemical reactions.

Strategic Applications of the 1,2 Oxazinane Scaffold in Organic Synthesis and Materials Science

1,2-Oxazinane (B1295428) as a Versatile Building Block for Complex Molecules

The inherent functionalities within the 1,2-oxazinane framework, including the weak N-O bond and the potential for stereochemical control, have been exploited by synthetic chemists to access a wide array of intricate molecular structures. iupac.orgacs.org

Construction of Polyhydroxylated Heterocycles

The 1,2-oxazinane skeleton serves as a valuable precursor for the synthesis of polyhydroxylated heterocycles, a class of compounds with significant biological and medicinal importance. A key strategy involves the diastereoselective hydroboration of 3,6-dihydro-2H-1,2-oxazines, which introduces a hydroxyl group at the 5-position, leading to the formation of 5-hydroxy-substituted 1,2-oxazines. acs.org This step is crucial as it sets the stage for further functionalization.

Subsequent cleavage of the N-O bond, often achieved using reagents like samarium diiodide, unmasks a 1,4-amino alcohol functionality. acs.orgbeilstein-journals.org This intermediate can then undergo intramolecular cyclization to yield various polyhydroxylated N-heterocycles. For instance, treatment of the 1,4-amino alcohols with mesyl chloride and triethylamine (B128534) can induce cyclization to afford polyhydroxylated pyrrolidines, which are recognized as potential glycosidase inhibitors. acs.org

A straightforward method for creating trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes has been developed. researchgate.netresearchgate.net This involves the preparation of N-COR 3,6-dihydro-1,2-oxazine oxides from the corresponding dihydro-1,2-oxazines, followed by a regio- and stereo-selective nucleophilic ring-opening with nucleophiles such as TMSN3, TMSCN, and various amines, facilitated by a suitable Lewis acid catalyst. researchgate.netresearchgate.net

Enantiopure Carbohydrate Mimetics and Poly(hydroxy)aminooxepanes

The 1,2-oxazine framework is instrumental in the synthesis of enantiopure carbohydrate mimetics, which are compounds designed to mimic the structure and function of natural carbohydrates. iupac.orgnih.gov A common approach begins with the [3+3] cyclization of chiral pool-derived nitrones with lithiated alkoxyallenes to produce highly functionalized 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.orgnih.gov

These 1,2-oxazine derivatives can undergo Lewis acid-promoted rearrangements to form bicyclic 1,2-oxazinones. nih.govnih.gov These bicyclic systems are protected aminopolyol precursors that can be transformed into a variety of carbohydrate mimetics through reductive steps. nih.gov The final hydrogenolysis of the 1,2-oxazine moiety is a critical step, yielding seven-membered poly(hydroxy)aminooxepanes. beilstein-journals.org The newly generated amino group in these products provides a handle for further modifications, such as reductive aminations, to create diverse carbohydrate mimetics. beilstein-journals.org

| Starting Material | Key Transformation | Product |

| Enantiopure Nitrones and Lithiated TMSE-allene | [3+3] Cyclization, Lewis Acid-Induced Rearrangement, Hydrogenolysis | Poly(hydroxy)aminooxepanes |

| L-Erythrose-derived N-glycosyl Nitrone and Alkoxyallenes | [3+3] Cyclization, Hydroboration, Auxiliary Removal | Enantiopure Hydroxylated 1,2-oxazines |

| 3,6-Dihydro-2H-1,2-oxazines | Diastereoselective Hydroboration, N-O Bond Cleavage, Cyclization | Polyhydroxylated Pyrrolidines |

Synthesis of Pyrroline and Polycyclic Scaffolds

The 1,2-oxazinane ring can be transformed into other important heterocyclic systems, such as pyrrolines. Highly functionalized pyrroles can be synthesized from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org This method can also be performed in a one-pot fashion, starting from the in situ formation of the 3,6-dihydro-1,2-oxazine via a hetero-Diels-Alder reaction. rsc.org

Furthermore, the 1,2-oxazinane scaffold is a key component in the construction of complex polycyclic and spirocyclic frameworks. nih.govwhiterose.ac.uk Organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters provide an efficient route to chiral 1,2-oxazinane spirocyclic scaffolds with high yields and excellent stereoselectivity. nih.govrsc.orgnih.gov These spiro-oxindole structures, which incorporate both the 1,2-oxazinane and oxindole (B195798) motifs, are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

Precursor Role in Diverse Chemical Transformations

Beyond its use as a foundational building block, the 1,2-oxazinane scaffold can also serve as a latent precursor that, upon specific activation, can be converted into other valuable chemical entities.

Access to Substituted Naphthalenes

Certain fused 1,2-oxazine derivatives can act as precursors to substituted naphthalenes. For example, naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol and its derivatives can undergo ring-opening reactions to form 2,8-dihydroxy-1-naphthonitriles. nih.govmdpi.com Through a series of protection, deprotection, and reduction protocols, these intermediates can be converted to functionalized naphthaldehydes, which are versatile building blocks for more complex naphthalene-containing structures. nih.govcsic.es

Generation of Isoxazoles and Isoxazolines via 1,3-Dipolar Cycloaddition

The 1,2-oxazine ring system can be a source of reactive intermediates for cycloaddition reactions. A notable example is the isomerization of a naphtho[1,2-d]isoxazole 2-oxide, derived from a naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol precursor, into a stable nitrile oxide in DMSO solution. nih.govmdpi.com This in situ generated nitrile oxide can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to produce substituted isoxazoles and isoxazolines. nih.govmdpi.commdpi.comnih.govcore.ac.uk This transformation provides a novel route to these important five-membered heterocycles from a six-membered 1,2-oxazine derivative.

| 1,2-Oxazinane Precursor | Transformation | Resulting Scaffold | Key Reaction Type |

| Naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol | Ring-opening and functional group manipulation | Substituted Naphthalenes | Ring-opening/Aromatization |

| Naphtho[1,8-de] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazin-4-ol derivative | Oxidative cyclization and isomerization | Isoxazoles/Isoxazolines | 1,3-Dipolar Cycloaddition |

Formation of Functionalized 1,3-Oxazinan-2-ones

While the direct conversion of a 1,2-oxazinane into a 1,3-oxazinan-2-one (B31196) is not a commonly reported transformation, the synthesis of 1,3-oxazinan-2-ones is a significant area of research due to their presence in many natural products and drug molecules. researchgate.net Methodologies for synthesizing 1,3-oxazinan-2-ones often involve the cyclization of 1,3-amino alcohols with reagents like phosgene (B1210022) or triphosgene. researchgate.net

A notable method involves the reaction of homopropargylic amines with carbon dioxide in the presence of a silver acetate (B1210297) catalyst and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which proceeds through an intramolecular 6-exo-oxygen cyclization to yield the 1,3-oxazinan-2-one skeleton in good to excellent yields. researchgate.net Another approach is the palladium-catalyzed decarboxylation of 5-methylene-1,3-oxazinan-2-ones, which generates aza-π-allylpalladium 1,4-dipoles for subsequent cycloaddition reactions. organic-chemistry.org Furthermore, chiral 1,3-oxazinan-2-ones have been synthesized from carbohydrate derivatives, highlighting the importance of this scaffold in asymmetric synthesis. acs.org

Development of Specialized Organic Reagents

The 1,2-oxazinane scaffold is a cornerstone in the development of specialized reagents for organic synthesis, particularly in asymmetric reactions. nih.gov Organocatalytic [4+2] cycloaddition reactions between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters utilize synthons that generate chiral 1,2-oxazinane spirocyclic scaffolds. nih.govrsc.org These reactions produce complex molecular architectures with high yields and excellent control over stereochemistry. nih.govrsc.org

The development of novel aminooxylating reagents that serve as d⁰a³ synthon equivalents provides a direct route to polysubstituted tetrahydro-1,2-oxazine derivatives, which are precursors to valuable 1,4-amino alcohols. researchgate.net Additionally, the hetero-Diels-Alder reaction is a powerful tool for creating 3,6-dihydro-2H-1,2-oxazines, which are versatile intermediates. researchgate.netsemanticscholar.org These can be further modified through transformations like dihydroxylation of the double bond and cleavage of the N-O bond, demonstrating the utility of the 1,2-oxazine core as a template for generating diverse molecular structures. semanticscholar.orgnih.gov Solid-phase synthesis techniques have been developed to create libraries of 1,2-oxazine derivatives, facilitating high-throughput screening and the discovery of new bioactive compounds. semanticscholar.orgnih.gov

Table 1: Selected Synthetic Methodologies for 1,2-Oxazinane Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| [4+2] Cycloaddition | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | Squaramide or Thiourea Organocatalyst | Chiral 1,2-oxazinane spiro-oxindoles | rsc.org |

| [3+3] Cycloaddition | Oxyallyl cations, Nitrones | Phenols, Squaramides | 1,2-Oxazinanes | researchgate.netacs.org |

| Hetero-Diels-Alder | Arylnitroso compounds, Sorbic acid | Not specified | 3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives | semanticscholar.org |

| α-aminoxylation/aza-Michael | α,β-unsaturated aldehydes | Aminocatalyst | Polysubstituted tetrahydro-1,2-oxazine derivatives | researchgate.net |

Emerging Applications in Material Science and Optoelectronics

The unique electronic properties of the 1,2-oxazine ring have prompted its investigation in the field of materials science, particularly for applications in electronics and optics.

Theoretical studies have highlighted the potential of using 1,2-oxazine units as contact points in the design of carbon-based molecular wires. researchgate.netresearchgate.net The analysis of current density and electron transport properties in such systems is a key area of research. researchgate.netresearchgate.net These studies employ methods like density functional theory (DFT) to understand how the inclusion of the 1,2-oxazine heterocycle influences the electronic behavior of the molecular wire. researchgate.net The goal is to create molecular-scale components with tailored electronic properties for future electronic devices. researchgate.net

The 1,2-oxazine scaffold has been identified as a promising component in the development of nonlinear optical (NLO) materials. clockss.org These materials have applications in optical signal processing and photonic devices. researchgate.net Research has focused on synthesizing oxazine (B8389632) derivatives and evaluating their NLO properties, such as the first-order molecular hyperpolarizability (β). clockss.orgacs.org

A combined experimental and theoretical approach has shown that certain oxazine-based compounds can act as molecular switches, exhibiting significant changes in their NLO response when triggered by an external stimulus like acid. acs.orgresearchgate.net For instance, the acid-triggered cleavage of the C-O bond in some indolino-oxazine systems leads to an open form with a much larger first hyperpolarizability compared to the closed form. acs.orgresearchgate.net The magnitude of this effect can be tuned by the choice of substituents on the oxazine ring, with donor groups often leading to larger contrasts. researchgate.net Theoretical calculations, such as those using the M06/6-311G(d) level of approximation, are used to predict and understand these properties. acs.org

Table 2: Calculated Hyperpolarizability of a Thienyl-Oxazine Compound

| Component | Value |

| βxxx | -9.9593 |

| βxxy | 4.651546 |

| βxyy | 0.419883 |

| βyyy | -1.60076 |

| βxxz | -0.3627 |

| βxyz | 0.288864 |

| βyyz | 0.022668 |

| Total β | 9.9 x 10-30 esu |

| Data sourced from a study on 1,4-disubstituted cyclopenta[d] researchgate.netoxazines, indicating a value four times larger than the urea (B33335) standard, suggesting suitability for NLO applications. clockss.org |

Advanced Spectroscopic and Crystallographic Characterization of 1,2 Oxazinane Structures

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable in the characterization of 1,2-oxazinane (B1295428) derivatives. They provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure and connectivity of atoms within a molecule. For 1,2-oxazinane structures, various NMR experiments are employed to build a complete picture of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for confirming the fundamental structure of 1,2-oxazinane derivatives.

¹H NMR Spectroscopy: The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. In 1,2-oxazinane systems, protons adjacent to the oxygen and nitrogen heteroatoms are typically deshielded and appear at lower field (higher ppm values). For instance, protons on carbons next to the ether oxygen in similar cyclic ethers resonate in the 3.4 to 4.5 δ region. libretexts.org The coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for determining the conformation of the six-membered ring.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,2-oxazinane ring are influenced by the electronegativity of the adjacent heteroatoms. Carbons bonded to oxygen or nitrogen will appear at a lower field compared to simple alkane carbons. For example, in some 1,2-oxazinane-3,5-diones, the carbon of a carbonyl group can appear as high as 207 ppm. psu.edu The spectral window for typical organic molecules is generally between -10 ppm and 180 ppm for ¹³C NMR. acs.org

A study on 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione reported the following characteristic shifts:

| Proton/Carbon | ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

| C(CH₃)₂ | 1.40 (s, 6H) | 22.07, 25.09, 25.34, 29.27 |

| CH₂ | 3.47 (s, 2H) | 46.87 |

| CH | 4.82-4.65 (m, 1H) | 54.83 |

| C=O | - | 166.13, 207.16 |

| C-O | - | 85.68 |

| Data sourced from a study on the synthesis of researchgate.netmdpi.comoxazinane-3,5-diones. psu.edu |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemistry of complex molecules like 1,2-oxazinanes.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity of proton networks within the molecule, which is invaluable for tracing out the spin systems in the 1,2-oxazinane ring and any substituents. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.educolumbia.edu It is a highly sensitive method for assigning carbon signals based on previously assigned proton signals. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range correlations. emerypharma.com For example, an HMBC correlation between a Boc carbonyl and a specific proton helped to establish the relative position of the carbamate (B1207046) in a bicyclic 1,2-oxazinane. researchgate.net

These 2D NMR methods, when used together, provide a detailed map of the molecular structure, confirming the atom-to-atom connectivity and providing crucial data for stereochemical assignments. libretexts.orgorgchemboulder.com

Time-course, or real-time, NMR spectroscopy is a powerful technique for studying reaction kinetics and mechanisms. jhu.educhemrxiv.org By acquiring a series of ¹H NMR spectra at regular intervals, the progress of a reaction can be monitored directly within the NMR tube or via a flow system connected to a reactor. chemrxiv.orgmagritek.com This allows for the observation of the disappearance of starting materials, the appearance of products, and the transient formation of intermediates. jhu.edu For the synthesis of 1,2-oxazinanes, this method can provide valuable insights into reaction rates and help to optimize reaction conditions by tracking the concentration changes of specific reactant and product peaks over time. magritek.comresearchgate.net

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of 1,2-oxazinane compounds.

Mass Spectrometry (MS): In MS, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation. researchgate.net The fragmentation of heterocyclic compounds is often complex, with characteristic pathways that can reveal the nature and position of substituents on the 1,2-oxazinane ring. google.comscielo.br For example, in a study of 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione, the mass spectrum showed a molecular ion peak (M+) at m/z 225 and a significant fragment at m/z 144. psu.edu

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of a molecule's elemental formula. researchgate.netnih.gov This is a critical step in confirming the identity of a newly synthesized 1,2-oxazinane derivative. For instance, the HRMS data for 2,2,6-trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione showed a calculated mass of 225.1364 for C₁₂H₁₉NO₃, with a found mass of 225.1371, confirming the elemental composition. psu.edu

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 2,2,6-Trimethyl- researchgate.netmdpi.comoxazinane-3,5-dione | HRMS | 225.1364 [M]⁺ | 225.1371 | psu.edu |

| 4-((1-(3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)ethyl)amino)nikotinamide | HRMS (ESI) | 282.1084 [M+H]⁺ | 282.1085 | nih.govplos.org |

| N-Benzyl-2-(4-((2-amino-2-oxoethyl)carbamoyl)-2-nitrophenyl)-4,5-dihydroxy-3-methyl-1,2-oxazinane-6-carboxamide | HRMS (ESI) | 454.1569 [M+H]⁺ | 454.1569 | nih.govsemanticscholar.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 1,2-oxazinan-5-ol and its derivatives, key functional groups can be identified by their characteristic absorption bands: